molecular formula C5H10N2S B1438251 1-Cyclopropyl-1-methylthiourea CAS No. 1094883-17-6

1-Cyclopropyl-1-methylthiourea

Cat. No. B1438251
CAS RN: 1094883-17-6
M. Wt: 130.21 g/mol
InChI Key: ROEITKGPUBHMOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-1-methylthiourea is C5H10N2S . Its molecular weight is 130.21 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.21 g/mol . It is an organic, crystalline, and white powder.

Scientific Research Applications

1. Chemical Synthesis and Ring Opening Reactions

1-Cyclopropyl-1-methylthiourea is related to compounds like 1-(methylthio)cyclopropenes, which are involved in various chemical syntheses and ring-opening reactions. For instance, 1-(methylthio)cyclopropenes are synthesized via the reaction of cyclopropenium salts with Grignard reagents, leading to indene and butadiene derivatives through thermal ring opening (Yoshida et al., 1986).

2. Conformational Restriction in Biologically Active Compounds

Cyclopropyl groups, like those in this compound, are effective in restricting the conformation of biologically active compounds. This property is useful for enhancing activity and investigating bioactive conformations, as seen in the design of chiral cyclopropanes as analogues of histamine (Kazuta et al., 2002).

3. Spiro Compound Synthesis

The compound plays a role in the synthesis of spiro compounds. For example, a study discussed the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, including derivatives of this compound, to create spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives (Filatov et al., 2019).

4. Ethylene Antagonism in Agriculture

Cyclopropene compounds like 1-Methylcyclopropene (1-MCP) are widely used in agriculture as ethylene antagonists to extend the storage life of fresh fruit. While not directly this compound, this highlights the relevance of cyclopropene derivatives in agricultural applications (Song et al., 2018).

5. Cyclopropane Ring Construction Methods

The compound is related to methods of constructing cyclopropane rings, crucial in various synthetic applications. This includes methods utilizing sulfonium ylids and other reagents for creating diverse cyclopropane compounds (Boyle, 1975).

6. Synthesis of Polyfunctional Indenes and Indanones

Cyclopropenium salts, closely related to this compound, are used in synthesizing 1H-indene-1-thiol derivatives, a process crucial for creating polyfunctional indenes and indanones (Yoshida et al., 1991).

7. Boron Derivatives for Gradual Release of 1-MCP

Boron derivatives of methylene cyclopropane (MCP), a group to which this compound is related, have been synthesized for controlled release of 1-MCP, useful in horticulture to extend the shelf-life of flowers and fruits (Sarker et al., 2015).

8. Versatility in Drug Molecules

The cyclopropyl group, a key feature of this compound, is increasingly used in drug development, addressing challenges such as enhancing potency and reducing off-target effects in preclinical/clinical drug molecules (Talele, 2016).

properties

IUPAC Name

1-cyclopropyl-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEITKGPUBHMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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